Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate
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Overview
Description
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate is a chemical compound with the molecular formula C7H7Na4O9P. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent, which makes it valuable in water treatment, detergents, and other applications where metal ion control is essential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate typically involves the reaction of 2-phosphonobutane-1,2,4-tricarboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the resulting product is isolated by crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of the acid to its tetrasodium salt form .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The industrial production also involves rigorous quality control measures to ensure the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate undergoes various chemical reactions, including:
Chelation: It forms stable complexes with metal ions, which is the basis for its use in water treatment and detergents.
Substitution Reactions: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form its corresponding acid and sodium ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in chelation reactions, the major products are metal complexes, while in hydrolysis reactions, the products are the corresponding acid and sodium ions .
Scientific Research Applications
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: It is used in biological research to study metal ion interactions and their effects on biological systems.
Medicine: It is investigated for its potential use in medical treatments that involve metal ion control.
Mechanism of Action
The mechanism of action of Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate involves its ability to form stable complexes with metal ions. This chelation process involves the coordination of the metal ion with the oxygen atoms of the carboxylate and phosphonate groups in the compound. The resulting metal complex is stable and prevents the metal ion from participating in unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
2-phosphonobutane-1,2,4-tricarboxylic acid: The parent acid form of the compound.
Tetrasodium hydrogen 2-phosphonatobutane-1,2,4-tricarboxylate: A similar compound with one less sodium ion.
Uniqueness
Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions. This makes it particularly valuable in applications where metal ion control is critical .
Properties
CAS No. |
40372-66-5 |
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Molecular Formula |
C7H11O9P |
Molecular Weight |
270.13 g/mol |
IUPAC Name |
(2S)-2-phosphonobutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H11O9P/c8-4(9)1-2-7(6(12)13,3-5(10)11)17(14,15)16/h1-3H2,(H,8,9)(H,10,11)(H,12,13)(H2,14,15,16)/t7-/m0/s1 |
InChI Key |
SZHQPBJEOCHCKM-ZETCQYMHSA-N |
SMILES |
C(CC(CC(=O)[O-])(C(=O)[O-])P(=O)(O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Isomeric SMILES |
C(C[C@](CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
Canonical SMILES |
C(CC(CC(=O)O)(C(=O)O)P(=O)(O)O)C(=O)O |
40372-66-5 | |
physical_description |
Liquid; Liquid, Other Solid; Dry Powder White to yellow powder; [Zschimmer and Schwarz MSDS] |
Pictograms |
Irritant |
Related CAS |
37971-36-1 (Parent) |
Synonyms |
2-phosphonobutane-1,2,4-tricarboxylic acid 2-phosphonobutane-1,2,4-tricarboxylic acid, sodium salt 2-phosphonobutane-1,2,4-tricarboxylic acid, trisodium salt PBTA PBTC tricarboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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